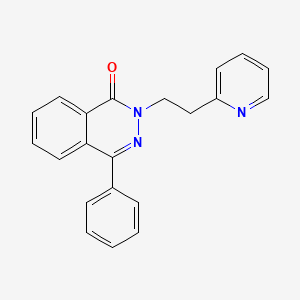
4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as DMPI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMPI is a heterocyclic compound that contains both an isoxazole and a benzylidene group, making it a versatile molecule with a wide range of applications.
科学的研究の応用
Crystallographic and Theoretical Studies
Research into arylidene-isoxazolone compounds, closely related to 4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, provides insights into their crystallographic and theoretical aspects. Studies on compounds with methoxy substituents have shown different configurations in the solid state, highlighting the impact of substituents on the molecule's structure and properties. Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the molecular geometry, vibrational frequencies, and electronic properties, offering a deeper understanding of their potential applications in materials science and molecular engineering (Brancatelli et al., 2011).
Nonlinear Optical Properties
Isoxazolone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Studies on specific isoxazolone-based crystals have demonstrated significant second-harmonic generation (SHG) effects, indicating their potential as NLO materials. Such properties are analyzed through crystal growth experiments and theoretical calculations to understand the relationship between molecular structure and NLO behavior (Zhang et al., 2015).
Photochemical Synthesis and Larvicidal Activity
The potential of isoxazolone derivatives in organic synthesis and biological applications has been explored through photochemical methods. Research has focused on the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones via light-induced reactions, leading to efficient production techniques. Moreover, some synthesized compounds have demonstrated larvicidal activity against Aedes aegypti, suggesting their use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Sampaio et al., 2023).
Antitumor and Cytotoxic Activities
The exploration of isoxazolone derivatives in medicinal chemistry has included the evaluation of their antitumor and cytotoxic activities. Synthesized isoxazolone compounds have been tested for their potential to inhibit cancer cell growth, with some showing promising results against various cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of isoxazolone derivatives in cancer treatment (Rollas et al., 2011).
Synthetic Pathways and Chemical Synthesis
Research on isoxazolone derivatives has also focused on developing efficient synthetic pathways for their production. The versatility of isoxazolones in organic synthesis is highlighted by their incorporation into various chemical structures, leading to compounds with diverse biological activities. Multicomponent reactions involving isoxazolones have been optimized using different catalysts, showcasing the adaptability of these compounds in synthetic chemistry and their potential applications across various fields (Setia et al., 2020).
特性
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-17(19-23-18(15)20)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRRHJQIBGDNF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)
![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
